molecular formula C17H13ClN4O2S B2556941 N-(2-carbamoylphenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide CAS No. 1203110-55-7

N-(2-carbamoylphenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide

Cat. No.: B2556941
CAS No.: 1203110-55-7
M. Wt: 372.83
InChI Key: ODDCNVMKHQVJDO-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the carbamoyl and chlorophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

    Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of Carbamoyl Group: The carbamoyl group can be introduced via a reaction with isocyanates or carbamoyl chlorides.

    Chlorophenyl Group Addition: The chlorophenyl group is typically added through a nucleophilic substitution reaction using 3-chloroaniline.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters is crucial to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-carbamoylphenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-carbamoylphenyl)-2-aminothiazole-4-carboxamide: Lacks the chlorophenyl group.

    N-(2-carbamoylphenyl)-2-((4-chlorophenyl)amino)thiazole-4-carboxamide: Has a chlorophenyl group at a different position.

Uniqueness

N-(2-carbamoylphenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide is unique due to the specific positioning of its functional groups, which can influence its biological activity and chemical reactivity. The presence of the 3-chlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-carbamoylphenyl)-2-(3-chloroanilino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O2S/c18-10-4-3-5-11(8-10)20-17-22-14(9-25-17)16(24)21-13-7-2-1-6-12(13)15(19)23/h1-9H,(H2,19,23)(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDCNVMKHQVJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CSC(=N2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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